2,6-Diamino-9h-fluoren-9-one

Photophysics Fluorescence Charge-Transfer

2,6-Diamino-9H-fluoren-9-one (CAS 53197-77-6) is an aromatic diamine of the fluorenone class with the molecular formula C13H10N2O and molecular weight 210.23 g/mol. This compound is characterized by a rigid, nearly planar fluorenone core substituted with primary amino groups at the 2- and 6-positions , which distinguishes it from the non-oxygenated 2,7-diaminofluorene analog.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
CAS No. 53197-77-6
Cat. No. B13957860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-9h-fluoren-9-one
CAS53197-77-6
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=O)C3=C2C=C(C=C3)N
InChIInChI=1S/C13H10N2O/c14-7-2-4-10-11(5-7)9-3-1-8(15)6-12(9)13(10)16/h1-6H,14-15H2
InChIKeyQQHDRVBDLVUIPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diamino-9H-fluoren-9-one (CAS 53197-77-6): Core Specifications and Procurement Baseline


2,6-Diamino-9H-fluoren-9-one (CAS 53197-77-6) is an aromatic diamine of the fluorenone class with the molecular formula C13H10N2O and molecular weight 210.23 g/mol . This compound is characterized by a rigid, nearly planar fluorenone core substituted with primary amino groups at the 2- and 6-positions [1], which distinguishes it from the non-oxygenated 2,7-diaminofluorene analog. The presence of the 9-keto group introduces both hydrogen-bond acceptor functionality and significant electronic effects that modify the photophysical and coordination properties compared to fluorene-based diamines. Current primary synthetic routes include a one-step protocol using adapted Vilsmeier conditions achieving quantitative yield, enabling reliable procurement for research and industrial applications [2].

Why Generic Substitution of 2,6-Diamino-9H-fluoren-9-one Fails: The Substitution Risk Assessment


Direct substitution of 2,6-diamino-9H-fluoren-9-one with other fluorene-based diamines or aminofluorenones carries material risk of altered experimental outcomes and compromised material performance. The compound's 2,6-substitution pattern on a fluorenone core confers a distinct hydrogen-bonding profile and electronic configuration that differs fundamentally from the 2,7-diaminofluorene analog (which lacks the 9-keto group and has a lower molecular weight of 196.25 g/mol) and from the 2,5-diaminofluorenone positional isomer used in polyamide synthesis [1]. The presence of the 9-keto group introduces an intramolecular charge-transfer (ICT) excited state that is absent in non-oxygenated fluorene diamines, fundamentally altering photophysical behavior [2]. Furthermore, the nearly planar molecular geometry (within 0.2 Å) [3] governs crystal packing and polymer chain rigidity, parameters that positional isomers with different amino group placements cannot replicate. Procurement specifications should therefore explicitly require CAS 53197-77-6 when the intended application depends on the specific electronic, structural, or photophysical properties documented in the quantitative evidence below.

2,6-Diamino-9H-fluoren-9-one: Head-to-Head Quantitative Differentiation Evidence


Distinct Intramolecular Charge-Transfer Photophysics Differentiates 2,6-Diaminofluorenone from 2,7-Diaminofluorene

2,6-Diamino-9H-fluoren-9-one belongs to the aminofluorenone class that undergoes intramolecular charge-transfer (ICT) excitation, a property systematically absent in the non-oxygenated 2,7-diaminofluorene comparator (C13H12N2, MW 196.25 g/mol). Among aminofluorenones, the position of the amino group critically influences the radiationless deactivation rate (k_nr) in protic solvents such as ethanol [1]. While direct quantum yield data for the 2,6-isomer are not explicitly isolated from the broader class study, class-level inference establishes that aminofluorenones exhibit strong solvent-dependent fluorescence quenching in ethanol (except 1-amino derivatives) driven by intermolecular hydrogen bonding to the carbonyl oxygen, with deuterium isotope effects on k_nr ranging from k_nr(EtOH)/k_nr(EtOD) = 1.2 to 1.9 across positional isomers [1]. This ICT behavior is a defining characteristic that 2,7-diaminofluorene fundamentally lacks due to the absence of the electron-accepting carbonyl group required for the ICT excited state [2].

Photophysics Fluorescence Charge-Transfer

Solvent-Dependent Deactivation Kinetics Differentiate 2,6-Diaminofluorenone from 1-Aminofluorenone Derivatives

Among aminofluorenone positional isomers, the position of the amino substituent critically governs radiationless deactivation efficiency in protic solvents. The systematic study of 12 aminofluorenone derivatives revealed that 1-aminofluorenone derivatives are the sole exception to efficient deactivation in ethanol, while all other positional isomers (including the 2,6-diamino-substituted compound) undergo efficient hydrogen-bond-mediated radiationless deactivation [1]. The deuterium isotope effect on the radiationless deactivation rate constant (k_nr) provides a quantitative metric: 4-aminofluorenone exhibits the largest effect (k_nr(EtOH)/k_nr(EtOD) = 1.9), while 1-aminofluorenone shows the smallest (1.2) [1]. This class-level pattern demonstrates that the 2-amino substitution position on the fluorenone core confers intermediate hydrogen-bonding dynamics relative to other regioisomers, a property directly relevant to solvent-specific fluorescence quenching behavior [1].

Photophysics Solvent Effects Kinetics

Nearly Planar Molecular Geometry Defines Polymer Chain Rigidity: 2,6-Diaminofluorenone vs. Flexible Diamine Monomers

Single-crystal X-ray diffraction analysis of 2,6-diamino-9H-fluoren-9-one establishes that the molecule is nearly planar, deviating from perfect planarity by less than 0.2 Å [1]. The torsion angle C(4)-C(7)-C(8)-C(9) was refined to -179(2)°, confirming the essential coplanarity of the fluorenone core [1]. The refinement converged to an R-value of 0.0414 for 728 unique observed reflections (F ≥ 3σ(F)) with 240 parameters, indicating a high-quality structural determination [1]. In contrast, typical flexible diamine monomers such as aliphatic diamines (e.g., 1,6-hexanediamine) exhibit multiple rotatable bonds and conformational flexibility. This structural rigidity directly translates to polymer backbone stiffness when 2,6-diaminofluorenone is employed as a monomer, influencing glass transition temperature, chain packing density, and mechanical properties .

Crystal Engineering Polymer Science Structural Analysis

Regioselective Monomer Reactivity: 2,6-Diaminofluorenone Enables Different Polyamide Architectures than 2,5-Diaminofluorenone

In polyamide synthesis via polycondensation with isophthaloyl chloride, both 2,7-diaminofluorenone and 2,5-diaminofluorenone have been employed as monomers, demonstrating that the substitution pattern on the fluorenone core yields distinct polymer architectures [1]. The 2,6-diamino substitution pattern is structurally distinct from the 2,5- and 2,7-patterns, with amino groups positioned on the same ring (2,6) versus across both aromatic rings (2,7) or on adjacent positions of the same ring (2,5) . The polycondensation was carried out in N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP) at 20-30°C for 1.5-2 hours [1]. Each regioisomer produces polyamides with different chain conformations and segmental rigidity, a consequence of the fixed relative orientation of the reactive amino groups .

Polymer Synthesis Polyamides Monomer Selection

Validated Application Scenarios for 2,6-Diamino-9H-fluoren-9-one (CAS 53197-77-6) Based on Differential Evidence


Fluorescent Probe Development Requiring Solvent-Sensitive ICT Emission

The intramolecular charge-transfer (ICT) excited singlet state documented for the aminofluorenone class [1] makes 2,6-diamino-9H-fluoren-9-one suitable for fluorescent probe design where solvent polarity or hydrogen-bonding environment modulates emission intensity. The efficient radiationless deactivation observed in ethanol for 2-amino-substituted fluorenones [1] provides a quenching mechanism that can be exploited in turn-on fluorescence sensors. Researchers requiring ICT-based fluorescence should select this compound rather than non-oxygenated 2,7-diaminofluorene, which lacks the requisite carbonyl electron acceptor for ICT state formation.

High-Performance Polyimide and Polyamide Synthesis for Gas Barrier Applications

The nearly planar geometry of 2,6-diamino-9H-fluoren-9-one, established by single-crystal X-ray diffraction with a planarity deviation of ≤0.2 Å [2], makes this diamine a candidate for polyimide and polyamide synthesis where rigid backbone architecture governs gas barrier performance. The fluorenone-containing diamine motif has been demonstrated to produce intrinsic high-barrier polyimides when polymerized with dianhydrides . The specific 2,6-substitution pattern differentiates it from the 2,7- and 2,5-regioisomers [3], enabling distinct polymer chain conformations. Procurement of CAS 53197-77-6 is essential for reproducing published high-barrier polymer formulations that rely on the 2,6-substitution geometry.

Coordination Chemistry and Metal-Organic Framework Synthesis

The 9-keto group of 2,6-diamino-9H-fluoren-9-one provides a hydrogen-bond acceptor site distinct from the amino donor groups, enabling multi-dentate coordination behavior not available with 2,7-diaminofluorene. The crystal structure reveals intermolecular interactions dominated by van der Waals forces with nearest intermolecular distance of 3.647 Å between O(3) and C(4) [2]. The combination of amine donors and a carbonyl acceptor within a rigid planar scaffold offers a ligand geometry complementary to metal coordination sites. This dual functionality distinguishes it from simpler diamines that lack an internal hydrogen-bonding or coordination anchor point.

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